2-amino-N-(4-fluorophenyl)nicotinamide
Description
2-Amino-N-(4-fluorophenyl)nicotinamide is a nicotinamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and an amino substituent at the 2-position of the pyridine ring. The synthesis of such compounds typically involves coupling reactions, such as the use of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) to condense 6-thiadicidinic acid with 4-fluoroaniline, as seen in related N-(4-fluorophenyl)nicotinamide derivatives .
Properties
Molecular Formula |
C12H10FN3O |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-amino-N-(4-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10FN3O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)14/h1-7H,(H2,14,15)(H,16,17) |
InChI Key |
NNJWMOVZCZNVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-amino-N-(4-fluorophenyl)nicotinamide can be contextualized by comparing it to analogous compounds, as outlined below:
Table 1: Comparative Analysis of Nicotinamide and Acetamide Derivatives
Structural and Functional Insights
- Amino vs. Chloro Substituents: The 2-amino group in the target compound contrasts with chloro substituents in analogs like 72a.
- Heterocyclic Modifications : Compounds 22 and 28 incorporate nitrofuran and thiazole moieties, respectively. These heterocycles introduce π-π stacking capabilities and electronic effects, which could modulate receptor affinity or redox activity .
- Amide Backbone Variations : The simpler 2-chloro-N-(4-fluorophenyl)acetamide lacks the pyridine ring but shares the 4-fluorophenylamide motif. Its reduced complexity makes it a versatile intermediate but less likely to exhibit targeted bioactivity compared to nicotinamide derivatives .
Pharmacological Potential (Hypothetical)
While direct activity data for this compound is unavailable, its structural features suggest possible kinase inhibition or antimicrobial properties, akin to nitrofuran-containing analogs . The amino group’s hydrogen-bonding capacity could mimic ATP-binding motifs in kinases, a hypothesis supported by studies on related nicotinamides .
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